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Abstract
Joubert syndrome (JS) is a rare, autosomal recessive ciliopathy characterized by a distinctive

"molar tooth sign" on brain imaging, hypotonia, and developmental delay.[1] A growing body of

evidence has implicated mutations in the centrosomal protein 120 (CEP120) gene as a cause

of JS and related ciliopathies. This technical guide provides an in-depth exploration of the link

between CEP120 and Joubert syndrome, detailing the genetic landscape, molecular

mechanisms, and cellular phenotypes. It also outlines key experimental protocols and presents

quantitative data to facilitate further research and therapeutic development in this area.

Genetic Landscape of CEP120 Mutations in Joubert
Syndrome
Mutations in the CEP120 gene are estimated to account for nearly 1% of individuals diagnosed

with Joubert syndrome.[2][3] These mutations are typically biallelic and can include missense,

nonsense, and frameshift variants. The phenotypic spectrum associated with CEP120

mutations is broad, ranging from classical JS to more severe ciliopathies with overlapping

features of Meckel-Gruber syndrome, Jeune asphyxiating thoracic dystrophy (JATD), and oral-

facial-digital syndrome.[4][5] Notably, there is no clear genotype-phenotype correlation,

highlighting the complexity of these disorders.[2][3]
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Table 1: Quantitative Data on CEP120 Mutations and
Associated Phenotypes

Mutation Type
Patient
Cohort

Resulting
Phenotype

Quantitative
Cellular/Pro
tein Defect

Reference

Multiple Various
145 JS

patients

Joubert

Syndrome

Accounts for

~1% of JS

cases

[2][3]

V194A Missense 1 patient
Joubert

Syndrome

Reduces

thermostabilit

y of the C2B

domain,

leading to

reduced

CEP120

protein levels

and impaired

ciliogenesis.

[6]

A199P Missense 5 patients

Jeune

Asphyxiating

Thoracic

Dystrophy

Reduces

thermostabilit

y of the C2B

domain,

leading to

reduced

CEP120

protein levels

and impaired

ciliogenesis.

[6]

Not specified
Gene

depletion

Mouse and

human cells

Ciliogenesis

defects

>60%

decrease in

cilia formation

in CEP120-

depleted

cells.

[7][8]
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Molecular Mechanisms: The Role of CEP120 in
Ciliogenesis and Centriole Biology
CEP120 is a crucial centrosomal protein that plays a pivotal role in centriole duplication,

elongation, and the formation of primary cilia.[6][9] It is asymmetrically localized to the daughter

centriole.[9][10] The primary cilium is a microtubule-based organelle that acts as a cellular

antenna, sensing and transducing extracellular signals, including the Sonic Hedgehog (Hh)

pathway, which is critical for development.[11][12][13]

Mutations in CEP120 disrupt these fundamental processes, leading to the characteristic

features of Joubert syndrome. The molecular functions of CEP120 include:

Centriole Elongation and Maturation: CEP120 is essential for the proper elongation of

centrioles, which serve as the basal bodies for primary cilia.[6]

Appendage Assembly: It is required for the assembly of distal and subdistal appendages on

the mother centriole, which are necessary for docking to the plasma membrane and initiating

ciliogenesis.[2]

Protein Interactions: CEP120 interacts with several other key ciliary and centrosomal

proteins, including C2CD3, Talpid3, and KIAA0753.[2][14] Disruption of these interactions by

CEP120 mutations impairs the recruitment of these proteins to the centriole, further

compromising cilia formation.[2][14]

Disruption of the Sonic Hedgehog Signaling Pathway
A key consequence of defective ciliogenesis due to CEP120 mutations is the impairment of the

Sonic Hedgehog (Hh) signaling pathway.[4] In a healthy state, the primary cilium is essential for

the proper transduction of the Hh signal. When the Hh ligand binds to its receptor Patched1

(PTCH1) on the ciliary membrane, it relieves the inhibition of Smoothened (SMO), allowing it to

accumulate in the cilium. This leads to the activation of the GLI family of transcription factors,

which regulate the expression of target genes involved in development. In the absence of a

functional primary cilium due to CEP120 dysfunction, this signaling cascade is disrupted,

contributing to the neurological and other developmental abnormalities seen in Joubert

syndrome.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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